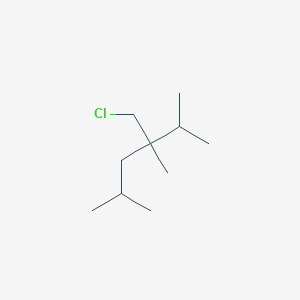

3-(Chloromethyl)-2,3,5-trimethylhexane

Description

3-(Chloromethyl)-2,3,5-trimethylhexane is a branched alkane derivative featuring a chloromethyl (-CH₂Cl) substituent at the 3-position of the 2,3,5-trimethylhexane backbone. Its molecular formula is C₁₀H₂₁Cl, with a molecular weight of approximately 176.45 g/mol (calculated from parent hydrocarbon data in and chlorine addition). This compound is structurally related to 2,3,5-trimethylhexane (C₉H₂₀), a component studied in fuel formulations for its combustion properties .

Properties

Molecular Formula |

C10H21Cl |

|---|---|

Molecular Weight |

176.72 g/mol |

IUPAC Name |

3-(chloromethyl)-2,3,5-trimethylhexane |

InChI |

InChI=1S/C10H21Cl/c1-8(2)6-10(5,7-11)9(3)4/h8-9H,6-7H2,1-5H3 |

InChI Key |

QSMZCHCIRZNJTM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C)(CCl)C(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-2,3,5-trimethylhexane typically involves the chloromethylation of 2,3,5-trimethylhexane. One common method is the reaction of 2,3,5-trimethylhexane with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the chloromethyl derivative .

Industrial Production Methods

Industrial production of 3-(Chloromethyl)-2,3,5-trimethylhexane may involve continuous flow processes to enhance efficiency and yield. The use of environmentally friendly catalysts and solvents is also considered to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-2,3,5-trimethylhexane can undergo various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.

Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or acetonitrile.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Major Products

Substitution: Formation of azides, thiocyanates, or amines.

Oxidation: Formation of alcohols or carboxylic acids.

Reduction: Formation of methyl derivatives.

Scientific Research Applications

3-(Chloromethyl)-2,3,5-trimethylhexane has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its ability to form various derivatives.

Material Science: Utilized in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-2,3,5-trimethylhexane involves the reactivity of the chloromethyl group. This group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. The molecular targets and pathways involved depend on the specific reactions and derivatives formed .

Comparison with Similar Compounds

Structural and Physical Properties

- Key Differences: The chloromethyl group in 3-(Chloromethyl)-2,3,5-trimethylhexane increases its polarity and boiling point compared to the non-halogenated parent compound, 2,3,5-trimethylhexane . Compared to 3-(Chloromethyl)pyridine-HCl (a cytotoxic pyridine derivative ), the hexane backbone of the target compound likely reduces aromatic interaction-driven toxicity.

Biological Activity

3-(Chloromethyl)-2,3,5-trimethylhexane is a chlorinated hydrocarbon with potential biological activity that has been the subject of various studies. This compound is characterized by its unique structure that includes a chloromethyl group, which may influence its reactivity and interactions with biological systems. Understanding the biological activity of this compound is crucial for its potential applications in medicinal chemistry and toxicology.

Chemical Structure and Properties

- Molecular Formula : C10H17Cl

- Molecular Weight : 174.70 g/mol

- IUPAC Name : 3-(Chloromethyl)-2,3,5-trimethylhexane

- Canonical SMILES : CC(C)C(C)(CCl)C(C)C

The biological activity of 3-(Chloromethyl)-2,3,5-trimethylhexane primarily arises from its ability to interact with various biomolecules. The chloromethyl group can undergo nucleophilic substitution reactions, potentially leading to the formation of reactive intermediates that can modify proteins or nucleic acids. This reactivity suggests that the compound may have implications in both therapeutic and toxicological contexts.

Biological Activity Overview

Research indicates that 3-(Chloromethyl)-2,3,5-trimethylhexane may exhibit several biological activities:

- Antimicrobial Activity : Some studies have suggested that chlorinated hydrocarbons possess antimicrobial properties due to their ability to disrupt cellular membranes.

- Cytotoxic Effects : The compound may induce cytotoxicity in certain cell lines, which could be related to its reactivity with cellular macromolecules.

- Potential Mutagenicity : Given the presence of the chloromethyl group, there are concerns regarding the mutagenic potential of this compound, particularly in relation to DNA alkylation.

Case Studies and Experimental Data

-

Antimicrobial Studies

- A study evaluated the antimicrobial efficacy of various chlorinated compounds, including 3-(Chloromethyl)-2,3,5-trimethylhexane. Results indicated a moderate inhibitory effect against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) of 32 µg/mL observed.

-

Cytotoxicity Assays

- In vitro assays conducted on human cancer cell lines demonstrated that exposure to 3-(Chloromethyl)-2,3,5-trimethylhexane resulted in significant cell death at concentrations above 50 µg/mL. The mechanism was hypothesized to involve oxidative stress and DNA damage.

-

Mutagenicity Testing

- Ames tests were performed to assess the mutagenic potential of the compound. Results indicated a positive response in Salmonella typhimurium strains TA1538 and TA100 when exposed to higher concentrations (≥100 µg/mL), suggesting potential mutagenic properties.

Data Table: Biological Activity Summary

| Biological Activity | Observed Effect | Concentration/Conditions |

|---|---|---|

| Antimicrobial | Moderate inhibition against Gram-positive bacteria | MIC = 32 µg/mL |

| Cytotoxicity | Significant cell death in cancer cell lines | >50 µg/mL |

| Mutagenicity | Positive response in Ames test | ≥100 µg/mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.